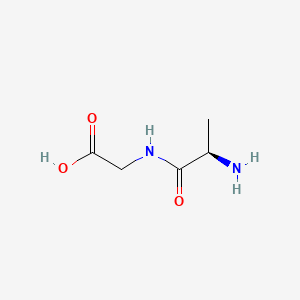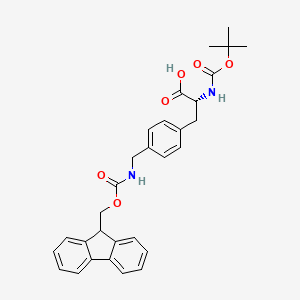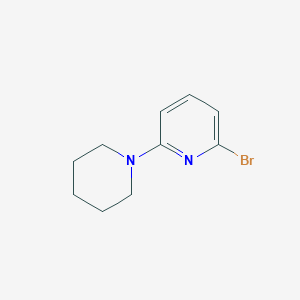
(4-Propoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-Propoxybenzyl)amine is a derivative of benzylamine with a propoxy group attached to the para position of the benzyl ring. While the provided papers do not directly discuss (4-Propoxybenzyl)amine, they do provide insights into the behavior of similar benzylamine derivatives and their chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzylamine derivatives can involve various chemical reactions, including condensation and reduction processes. For instance, the synthesis of a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, was achieved by condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was performed via the reduction of a corresponding benzylidene derivative with NaBH4 . These methods could potentially be adapted for the synthesis of (4-Propoxybenzyl)amine by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzylamine derivatives is often confirmed using spectroscopic techniques such as FT-IR, 13C NMR, and 1H NMR . X-ray diffraction analysis is also a common method to establish the three-dimensional structure of these compounds . The presence of substituents on the benzyl ring can influence the overall molecular conformation and the potential for intramolecular interactions, as seen in the structure of 4,8-bis(2-hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine .
Chemical Reactions Analysis
Benzylamine derivatives can undergo various chemical reactions, including electrochemical oxidation, as demonstrated by the covalent grafting of 4-aminobenzylphosphonic acid on a glassy carbon electrode . The reactivity of these compounds can be influenced by the nature of the substituents, as seen in the unusual C–C bond cleavage observed in the formation of amine-bis(phenoxy) group 4 benzyl complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be influenced by their molecular structure and substituents. For example, the corrosion inhibition performance of amine derivatives on mild steel in HCl medium was found to depend on the substituent groups, with the presence of Cl or CN groups significantly increasing the inhibition efficiency . Theoretical investigations such as density functional theory and molecular dynamics simulations can provide insights into the adsorption mechanisms and interactions with surfaces .
科学的研究の応用
Unusual C–C Bond Cleavage in the Formation of Amine-Bis(phenoxy) Group 4 Benzyl Complexes
- Insight : This study discusses the formation of amine-bis(phenoxy) dibenzyl complexes involving (4-Propoxybenzyl)amine derivatives. It highlights a unique C–C bond cleavage mechanism and its potential application in stereospecific polymerization (Gowda et al., 2014).
Synthesis and Inhibition of PLA2
- Insight : This research involves the synthesis of a novel compound structurally related to (4-Propoxybenzyl)amine, demonstrating its potential in inhibiting sPLA2 enzyme, which is significant for anti-inflammatory activity (Hema et al., 2020).
Electrochemical Modification of Glassy Carbon Electrode
- Insight : A study where 4-Aminobenzylphosphonic acid, a compound related to (4-Propoxybenzyl)amine, was used to modify glassy carbon electrodes. This has implications in developing advanced electrochemical sensors and devices (Yang, Liu & Dong, 2005).
Safety And Hazards
特性
IUPAC Name |
(4-propoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBILQKHLZVEMQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426807 |
Source


|
| Record name | (4-propoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propoxybenzyl)amine | |
CAS RN |
21244-33-7 |
Source


|
| Record name | (4-propoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-propoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)


